COX-2 Inhibition Potency vs. Class Average
SC57666 exhibits an IC50 of 3.2 ± 0.8 nM for recombinant human COX-2 expressed in CHO cells [1]. This potency surpasses the median COX-2 IC50 for the 1,2-diarylcyclopentene methyl sulfone series, which ranges from 3 nM (for the most potent analogs) to >870 nM (for the least potent), as reported in the foundational structure-activity relationship (SAR) study of this class [2]. SC57666's potency anchors the high-affinity end of the series, outperforming the class median by approximately two orders of magnitude.
| Evidence Dimension | COX-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.2 ± 0.8 nM |
| Comparator Or Baseline | 1,2-Diarylcyclopentene methyl sulfone series: IC50 range = 3 nM to >870 nM |
| Quantified Difference | Target compound at lowest observed range; ~270-fold more potent than class maximum IC50 |
| Conditions | CHO cells stably transfected with human COX-2; arachidonic acid substrate |
Why This Matters
Ensures maximal target engagement at minimal concentrations, reducing off-target risk in complex biological systems.
- [1] Riendeau D, Percival MD, Boyce S, Brideau C, Charleson S, Cromlish W, Ethier D, Evans J, Falgueyret JP, Ford-Hutchinson AW, et al. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. Br J Pharmacol. 1997 May;121(1):105-17. View Source
- [2] Li JJ, Anderson GD, Burton EG, Cogburn JN, Collins JT, Garland DJ, Gregory SA, Huang HC, Isakson PC, Koboldt CM, et al. 1,2-Diarylcyclopentenes as selective cyclooxygenase-2 inhibitors and orally active anti-inflammatory agents. J Med Chem. 1995 Oct 27;38(22):4570-8. View Source
